molecular formula C18H27NO4 B8673730 1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine

1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine

Cat. No.: B8673730
M. Wt: 321.4 g/mol
InChI Key: XLBIATZTZNGUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine is a useful research compound. Its molecular formula is C18H27NO4 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl 4-[hydroxy-(4-methoxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)16(20)13-5-7-15(22-4)8-6-13/h5-8,14,16,20H,9-12H2,1-4H3

InChI Key

XLBIATZTZNGUSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromoanisole (5.00 g, 26.70 mmol) in THF (100 mL) at −78° C. was added n-BuLi (1.9M in hexanes, 14 mL, 26.7 mmol). After the solution was stirred at −78° C. for 45 minutes, TMEDA (4.03 mL, 26.7 mmol) was added followed by a solution of 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (4.76 g, 22.3 mmol) in THF (20 mL), and the mixture was stirred at −78° C. for 1 hour. The reaction was quenched with saturated aqueous NH4Cl and after work-up and purification gave 4-[hydroxy-(4-methoxy-phenyl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (3.40 g, 47%) as a white foam.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.03 mL
Type
reactant
Reaction Step Two
Quantity
4.76 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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